molecular formula C13H15NO2 B2657621 (6,7-Dimethoxynaphthalen-2-yl)methanamine CAS No. 72336-56-2

(6,7-Dimethoxynaphthalen-2-yl)methanamine

Cat. No.: B2657621
CAS No.: 72336-56-2
M. Wt: 217.268
InChI Key: HNYHRIHEJAVBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-Dimethoxynaphthalen-2-yl)methanamine is an organic compound with the molecular formula C13H15NO2 It is a derivative of naphthalene, featuring two methoxy groups at the 6 and 7 positions and a methanamine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxynaphthalen-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Methoxylation: Naphthalene undergoes methoxylation to introduce methoxy groups at the 6 and 7 positions. This step often involves the use of methanol and a catalyst such as sulfuric acid.

    Formylation: The methoxylated naphthalene is then subjected to formylation to introduce a formyl group at the 2 position. This can be achieved using reagents like formic acid and acetic anhydride.

    Reduction: The formyl group is reduced to a methanamine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dimethoxynaphthalen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the methanamine group to other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Various amine derivatives

    Substitution: Functionalized naphthalene derivatives

Scientific Research Applications

(6,7-Dimethoxynaphthalen-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6,7-Dimethoxynaphthalen-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxynaphthalene
  • 2,7-Dimethoxynaphthalene
  • 6-Methoxynaphthalen-2-ylamine

Uniqueness

(6,7-Dimethoxynaphthalen-2-yl)methanamine is unique due to the specific positioning of its methoxy and methanamine groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(6,7-dimethoxynaphthalen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7H,8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYHRIHEJAVBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.